(Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
The compound is a derivative of benzofuran, which is a heterocyclic compound . The presence of the methoxy group (OCH3) and the benzylidene group (C6H5CH=) suggest that it might have interesting chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques. These might include determining its melting point, boiling point, solubility, and spectral properties .Scientific Research Applications
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Synthesis and Characterization of Zinc (II) Complexes
- Field : Inorganic Chemistry .
- Application : The compound is used in the synthesis of novel zinc (II) complexes .
- Method : The compound is synthesized and characterized by infrared spectroscopy and single-crystal X-ray diffraction .
- Results : The synthesized complexes crystallize in the monoclinic space group with specific parameters .
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Development of Novel UV-Filters
- Field : Medicinal Chemistry .
- Application : The compound is used in the development of novel UV-filters .
- Method : The compound is synthesized and its photoprotective activity is confirmed in methanol solutions and macrogol formulations .
- Results : The compound showed efficient UVA photoprotective activity with a UVA PF of 6.83 ± 0.05 and favorable photostability .
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Inhibition of Tyrosinase Activity
- Field : Biochemistry .
- Application : A novel synthetic compound, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one (MHY773), has been found to inhibit mushroom tyrosinase . This is significant as tyrosinase is an enzyme that plays a key role in melanin production, and its inhibition can lead to skin-whitening effects .
- Method : The compound was synthesized and its inhibitory potential was evaluated in vitro . The kinetic and docking studies demonstrated that MHY773 interacted with the active site of tyrosinase .
- Results : MHY773 exhibited significant tyrosinase inhibition, outperforming the positive control, kojic acid . It also attenuated α-melanocyte-stimulating hormone (α-MSH) and 3-isobutyl-1-methylxanthine (IBMX)-induced melanin contents in B16F10 melanoma cells .
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Synthesis of Zinc (II) Complexes
- Field : Inorganic Chemistry .
- Application : Compounds containing 4-methoxybenzylidene moieties, similar to the one you mentioned, have been used in the synthesis of novel zinc (II) complexes .
- Method : The compounds were synthesized and characterized by infrared spectroscopy and single-crystal X-ray diffraction .
- Results : The synthesized complexes crystallized in the monoclinic space group with specific parameters .
-
Inhibition of Tyrosinase Activity
- Field : Biochemistry .
- Application : A novel synthetic compound, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one (MHY773), has been found to inhibit mushroom tyrosinase . This is significant as tyrosinase is an enzyme that plays a key role in melanin production, and its inhibition can lead to skin-whitening effects .
- Method : The compound was synthesized and its inhibitory potential was evaluated in vitro . The kinetic and docking studies demonstrated that MHY773 interacted with the active site of tyrosinase .
- Results : MHY773 exhibited significant tyrosinase inhibition, outperforming the positive control, kojic acid . It also attenuated α-melanocyte-stimulating hormone (α-MSH) and 3-isobutyl-1-methylxanthine (IBMX)-induced melanin contents in B16F10 melanoma cells .
-
Synthesis of Zinc (II) Complexes
- Field : Inorganic Chemistry .
- Application : Compounds containing 4-methoxybenzylidene moieties, similar to the one you mentioned, have been used in the synthesis of novel zinc (II) complexes .
- Method : The compounds were synthesized and characterized by infrared spectroscopy and single-crystal X-ray diffraction .
- Results : The synthesized complexes crystallized in the monoclinic space group with specific parameters .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-22-13-5-3-12(4-6-13)9-17-19(21)15-8-7-14(10-16(15)25-17)24-11-18(20)23-2/h3-10H,11H2,1-2H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDUTJMYOZHYDZ-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate |
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